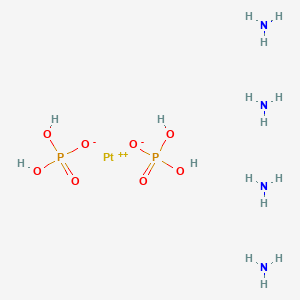![molecular formula C15H18N2O4 B13832951 2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diazabicyclo[221]heptane,2-phenyl- is a bicyclic compound that features a unique structure with two nitrogen atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- typically involves the transformation of hydroxy-L-proline to tritosylhydroxy-L-prolinol, followed by cyclization with benzylamine . Another method involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .
Industrial Production Methods
While specific industrial production methods for 2,5-Diazabicyclo[22
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The phenyl group and nitrogen atoms can participate in substitution reactions, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the nitrogen atoms or the phenyl ring.
Applications De Recherche Scientifique
2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- has several scientific research applications:
Chemistry: Used as a catalyst in asymmetric catalysis reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism by which 2,5-Diazabicyclo[2.2.1]heptane,2-phenyl- exerts its effects involves its ability to act as a nucleophile or electrophile in various reactions. The nitrogen atoms in the bicyclic structure can participate in forming stable intermediates, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Similar structure but with different positioning of nitrogen atoms.
Prolinamide: Shares some structural features but lacks the bicyclic framework.
Harmicine: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
2,5-Diazabicyclo[22
Propriétés
Formule moléculaire |
C15H18N2O4 |
|---|---|
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14N2.C4H4O4/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;5-3(6)1-2-4(7)8/h1-5,9,11-12H,6-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t9-,11-;/m0./s1 |
Clé InChI |
GOJKSPLWGYCOMY-WWENSRCTSA-N |
SMILES isomérique |
C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1C2CNC1CN2C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)
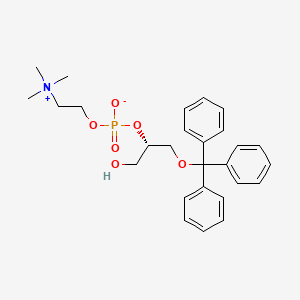
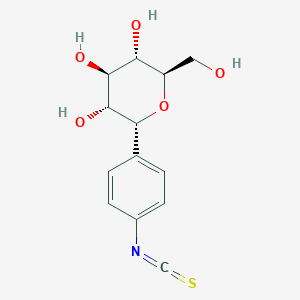
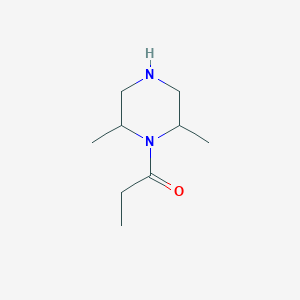
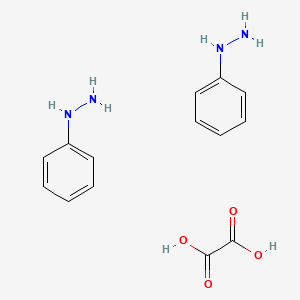
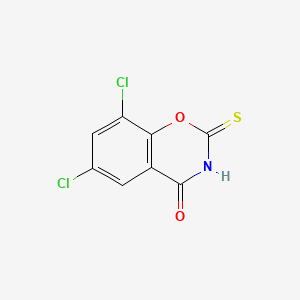
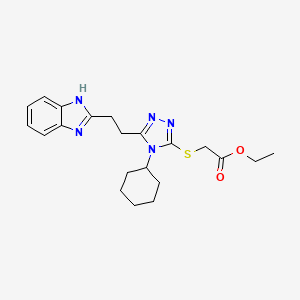
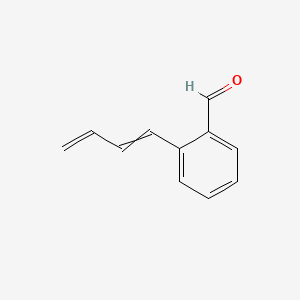
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
